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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-D-
lyxofuranose, a pentofuranose sugar of significant interest in various fields of chemical and
biological research. Due to the limited availability of directly published experimental spectra for
B-D-lyxofuranose, this document presents representative data from closely related furanose
sugars to provide valuable insights into its expected spectroscopic characteristics. The
methodologies and data interpretation principles outlined herein are fundamental for the
structural elucidation of carbohydrates.

Introduction to B-D-Lyxofuranose

B-D-Lyxofuranose is a monosaccharide with the chemical formula CsH100s and a molecular
weight of 150.13 g/mol . As a furanose, it possesses a five-membered ring structure. The
stereochemistry of the hydroxyl groups on the ring defines it as a D-lyxose derivative.
Spectroscopic analysis is crucial for confirming its identity and purity, and for studying its
interactions in biological systems.

Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-D-lyxofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules,
including the stereochemistry and connectivity of atoms in carbohydrates.

Note on Data: Specific experimental NMR data for 3-D-lyxofuranose is not readily available in
the public domain. Therefore, representative 'H and 3C NMR data for 3-D-ribofuranose, a
closely related epimer, is presented below to illustrate the expected chemical shifts and
coupling constants. The chemical shifts for 3-D-lyxofuranose are expected to be in a similar
range, with minor variations due to the different stereochemistry at C2 and C3.

Table 1: Representative *H NMR Data (as exemplified by a -D-ribofuranoside derivative)

S Chemical Shift Multiplicity Coupling Constant
(ppm) (3, Hz)

H-1 ~4.97 S

H-2 ~4.58 d 5.86

H-3 ~4.83 d 5.86

H-4 ~4.42 t 2.93

H-5a ~3.71 dt J =256, 12.45

H-5b ~3.61 ddd J =3.30, 10.25, 12.45

Data based on a methyl 2,3-O-isopropylidene-p-D-ribofuranoside.[1]

Table 2: Representative 13C NMR Data (as exemplified by a [3-D-ribofuranoside derivative)

Carbon Chemical Shift (ppm)
C-1 ~110.22

C-2 ~86.04

C-3 ~81.70

C-4 ~88.59

C-5 ~64.22
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Data based on a methyl 2,3-O-isopropylidene-p-D-ribofuranoside.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For a
sugar like B-D-lyxofuranose, the IR spectrum is dominated by absorptions from the hydroxyl
(O-H) and carbon-hydrogen (C-H) stretching vibrations, as well as the carbon-oxygen (C-O)
and carbon-carbon (C-C) stretching vibrations in the fingerprint region.

Table 3: Typical IR Absorption Bands for a Pentofuranose Sugar

Wavenumber (cm—?) Intensity Assignment

O-H stretching (from hydroxyl

3600 - 3200 Strong, Broad

groups)

) C-H stretching (from CH and

3000 - 2800 Medium

CHz groups)
~1460 Variable C-H bending
~1350 Variable O-H bending

C-O stretching (from alcohols
1150 - 1000 Strong

and ether)

Fingerprint region, C-C
Below 1000 Variable stretching, various bending

modes

This is a generalized representation for carbohydrates.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For 3-D-lyxofuranose, the expected monoisotopic mass is 150.05282342 Da.[2]
Fragmentation patterns can also provide structural information.

Table 4: Mass Spectrometry Data for 3-D-Lyxofuranose
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Parameter Value

Molecular Formula CsH100s

Molecular Weight 150.13 g/mol

Monoisotopic Mass 150.05282342 Da

Common Adducts (ESI) [M+H]*, [M+Na]*, [M+K]*, [M-H]~

_ , Loss of water molecules (H20), retro-Aldol
Typical Fragmentation )
fragmentations

Experimental Protocols

Detailed and appropriate experimental protocols are critical for obtaining high-quality
spectroscopic data. The following are generalized procedures for the analysis of carbohydrates
like 3-D-lyxofuranose.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7
mL of a suitable deuterated solvent (e.g., D20, DMSO-ds). D20 is commonly used for its
ability to exchange with the hydroxyl protons, simplifying the spectrum.

e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.

o Data Acquisition:

o

'H NMR: Acquire a standard one-dimensional proton spectrum.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. A DEPT (Distortionless Enhancement
by Polarization Transfer) experiment can be run to differentiate between CH, CHz, and
CHs groups.

o 2D NMR: For complete structural assignment, acquire 2D correlation spectra such as
COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC
(Heteronuclear Single Quantum Coherence) to correlate protons with their directly
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attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to
identify longer-range C-H correlations.

o Data Processing: Process the raw data using appropriate software by applying Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) and press it into a thin, transparent pellet.

o Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated
Total Reflectance (ATR) crystal.

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure solvent) should be recorded and
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (typically in the pug/mL to ng/mL
range) in a suitable solvent system, often a mixture of water and an organic solvent like
acetonitrile or methanol.

e lonization:

o Electrospray lonization (ESI): This soft ionization technique is well-suited for polar
molecules like carbohydrates and is often coupled with liquid chromatography (LC-MS).
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o Matrix-Assisted Laser Desorption/lonization (MALDI): This is another soft ionization
technique where the sample is co-crystallized with a matrix and ionized by a laser.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).

o Data Analysis: Determine the m/z of the molecular ion and any adducts to confirm the
molecular weight. Analyze the fragmentation pattern to gain structural insights.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical
relationships between the different techniques.
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Caption: Workflow of Spectroscopic Analysis for (3-D-Lyxofuranose.
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Caption: Logical Relationship of Spectroscopic Techniques in Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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